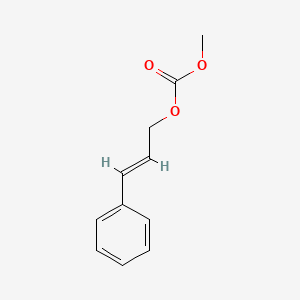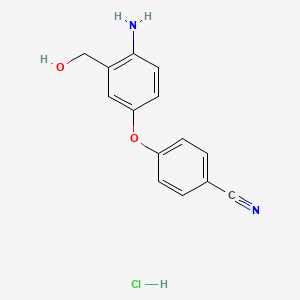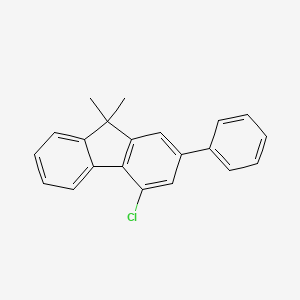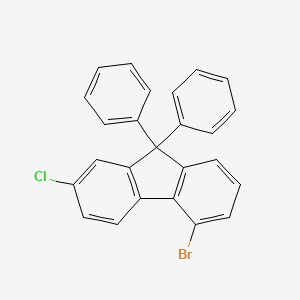
Cinnamyl Methyl Carbonate
Descripción general
Descripción
Cinnamyl Methyl Carbonate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamyl Methyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamyl Methyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Upgrading of Lignin Building Blocks
Cinnamyl Methyl Carbonate (CMC) demonstrates potential in the upgrading of lignin building blocks. Research indicates that compounds resembling the lignin building block p-coumaryl alcohol can be transformed into different products using catalytic methodologies, illustrating promising synthetic pathways for lignin-derived chemical building blocks (Stanley et al., 2013).
Nucleophilic Substitution Studies
The polar effect on nucleophilic substitution of trifluoromethyl-group substituted cinnamyl carbonate has been studied. This research highlights the regiochemistry caused by the polar effect of the trifluoromethyl group, providing insights into the behavior of cinnamyl carbonate in nucleophilic substitutions (Okano et al., 2003).
Synthesis of Novel Amino Acids
CMC is useful in the synthesis of novel quaternary amino acids, as indicated by research on molybdenum-catalyzed asymmetric allylic alkylation. This process provides access to important biological building blocks, showcasing CMC's utility in biochemical synthesis (Trost & Dogra, 2002).
Electrochemical Deprotection Studies
Studies on the electrochemical deprotection of cinnamyl groups from various functionalities suggest that cinnamyl carbonates can be selectively removed, demonstrating their potential in organic synthesis and material science applications (Cankař et al., 2005).
Biocatalytic Activity in Synthesis
CMC has been employed in biocatalytic activities, such as in the synthesis of cinnamyl propionate using immobilized lipase under sonicated conditions. This showcases its role in green chemistry and industrial applications (Badgujar et al., 2016).
Antimicrobial and Antioxidant Agents
Cinnamyl compounds, including CMC, have been synthesized and evaluated for their antimicrobial activity. They exhibit promising broad-spectrum activity against various microorganisms, indicating their potential in medical and pharmaceutical applications (Sharma et al., 2013).
Carboxymethylation Processes
The carboxymethylation of cinnamyl alcohol with dimethyl carbonate using low-cost catalysts has been studied. This research highlights the variability and efficiency of using CMC in catalytic processes, relevant for industrial applications (Kholkina et al., 2021).
Flavor and Fragrance Industry Applications
Cinnamyl derivatives, including CMC, have been widely used in the flavor and fragrance industry. Their distinct olfactive properties make them suitable for various applications in food, cosmetics, and other industries (Eilerman, 2000).
Kinetic and Mechanistic Investigations
Kinetic and mechanistic studies on cinnamyl ether spacers, including CMC, provide insights into their controlled release mechanisms and potential applications in drug delivery and material sciences (Matikonda et al., 2017).
Antimicrobial Synthesis and Application
Research on the synthesis and antimicrobial activity of cinnamyl methyl fumarate, a derivative of CMC, suggests its potential as a preservative in food processing and other applications requiring microbial growth inhibition (Cheng, 2005; Yu, 2006)(Yu, 2006).
Propiedades
IUPAC Name |
methyl [(E)-3-phenylprop-2-enyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPVXGMVVNYCGZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyl Methyl Carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)





![Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B8263501.png)
![N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8263504.png)



